molecular formula C5H8O4 B1605110 1,2-Propanediol diformate CAS No. 53818-14-7

1,2-Propanediol diformate

Cat. No.: B1605110
CAS No.: 53818-14-7
M. Wt: 132.11 g/mol
InChI Key: DUYOHDPGXMPOKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol diformate can be synthesized through the esterification of 1,2-propanediol with formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Continuous reactors and distillation columns are often employed to optimize the yield and purity of the product. The use of efficient catalysts and separation techniques is crucial to ensure the economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol diformate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed back to 1,2-propanediol and formic acid in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols to form different esters and 1,2-propanediol.

    Oxidation: Under oxidative conditions, this compound can be converted to formic acid and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: 1,2-Propanediol and formic acid.

    Transesterification: New esters and 1,2-propanediol.

    Oxidation: Formic acid and other oxidation products.

Scientific Research Applications

1,2-Propanediol diformate has several applications in scientific research and industry:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in biochemical pathways and metabolic engineering.

    Medicine: Explored for its potential as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-propanediol diformate involves its hydrolysis to formic acid and 1,2-propanediol. Formic acid can act as a reducing agent and participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol:

    Ethylene glycol diformate: Another diester, derived from ethylene glycol and formic acid, with similar chemical properties.

    1,3-Propanediol diformate: A structural isomer with the ester groups on different carbon atoms.

Uniqueness

1,2-Propanediol diformate is unique due to its specific esterification pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its ability to undergo hydrolysis and transesterification makes it a versatile compound in various chemical processes.

Properties

IUPAC Name

2-formyloxypropyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYOHDPGXMPOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968606
Record name Propane-1,2-diyl diformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53818-14-7
Record name 1,2-Propanediol diformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane-1,2-diyl diformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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